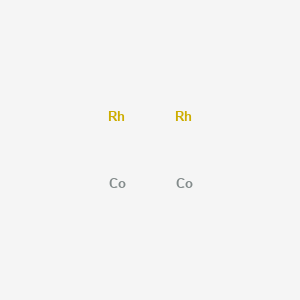

cobalt;rhodium

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cobalt (Co) and rhodium (Rh) belong to Group 9 of the periodic table. These transition metals exhibit unique properties and find applications in various fields.

-

Cobalt (Co): : Cobalt is a lustrous, hard metal with a silvery-gray appearance. It has a high melting point and is ferromagnetic. Cobalt is commonly used in alloys (such as cobalt-chromium alloys) for their strength, corrosion resistance, and heat resistance. It also plays a crucial role in vitamin B12, essential for human health.

-

Rhodium (Rh): : Rhodium is a rare and precious metal known for its brilliant white color and exceptional resistance to corrosion. It is often used as a coating for jewelry, electrical contacts, and mirrors. Rhodium catalysts are essential in industrial processes, including hydroformylation (oxo synthesis) and catalytic converters in automobiles .

準備方法

Cobalt::

Synthetic Routes: Cobalt can be obtained from cobalt ores (such as cobaltite or erythrite) through hydrometallurgical or pyrometallurgical processes.

Reaction Conditions: Reduction of cobalt compounds (e.g., cobalt oxide or cobalt chloride) using hydrogen gas or carbon monoxide.

Industrial Production: Cobalt is produced as a byproduct during nickel and copper mining.

Synthetic Routes: Rhodium is primarily obtained from platinum ores (as a minor component) through complex refining processes.

Reaction Conditions: Reduction of rhodium compounds (e.g., rhodium chloride) using hydrogen gas.

Industrial Production: Rhodium is scarce and expensive, mainly used in specialized applications.

化学反応の分析

Cobalt::

Reactions: Cobalt undergoes various reactions, including oxidation, reduction, and complexation.

Common Reagents: Cobalt salts (e.g., cobalt chloride), reducing agents (such as hydrogen), and ligands (e.g., ethylenediamine).

Major Products: Cobalt forms coordination complexes, cobalt(II) and cobalt(III) compounds.

Reactions: Rhodium participates in redox reactions, catalyzing hydroformylation (addition of CO and H₂ to alkenes) and other organic transformations.

Common Reagents: Rhodium catalysts (e.g., Wilkinson’s catalyst) and carbon monoxide.

Major Products: Aldehydes and aldehyde derivatives.

科学的研究の応用

Cobalt: Cobalt-based compounds are studied for their magnetic properties, medical imaging (MRI contrast agents), and battery technology.

Rhodium: Rhodium catalysts play a crucial role in organic synthesis, pharmaceuticals, and fine chemical production.

作用機序

Cobalt: Cobalt ions interact with enzymes and proteins, affecting cellular processes.

Rhodium: Rhodium catalysts facilitate specific reactions by coordinating with substrates and intermediates.

類似化合物との比較

- Cobalt and rhodium are unique due to their scarcity and distinct properties.

Similar Compounds: Other Group 9 elements include iridium (Ir) and meitnerium (Mt), but their applications differ significantly.

特性

CAS番号 |

154104-29-7 |

|---|---|

分子式 |

Co2Rh2 |

分子量 |

323.6774 g/mol |

IUPAC名 |

cobalt;rhodium |

InChI |

InChI=1S/2Co.2Rh |

InChIキー |

ICDDNNQAERBYBX-UHFFFAOYSA-N |

正規SMILES |

[Co].[Co].[Rh].[Rh] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

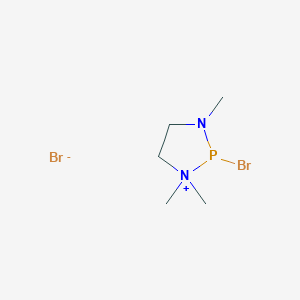

![[(Iodomethanesulfonyl)methyl]benzene](/img/structure/B14277098.png)

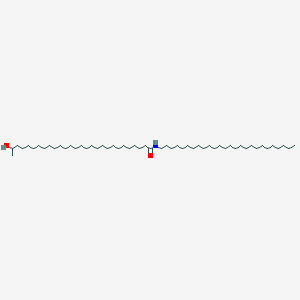

![3-(Naphthalen-2-yl)-N-[3-(naphthalen-2-yl)propyl]propan-1-amine](/img/structure/B14277102.png)